Scientific Field: Chemistry of Heterocyclic Compounds
Summary of Application: This compound is used in the synthesis of a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives.
Methods of Application: The synthesis starts from 3-(trifluoromethyl)quinoxalin-2(1H)-one.
Results or Outcomes: The synthesis resulted in a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines.
Scientific Field: Pharmaceutical Chemistry
Summary of Application: Trifluoromethyl-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA).
Methods of Application: The trifluoromethyl group is incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders.
Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores.
Scientific Field: Medicinal Chemistry
Summary of Application: This compound is of interest to researchers in medicinal chemistry due to the presence of the boronic acid group.
Methods of Application: Boronic acids can participate in chemical reactions called Suzuki-Miyaura couplings.
Summary of Application: This compound is used in the synthesis of 2-aminothiazol-4-yl-3-trifluoromethylquinoxaline.
Methods of Application: The synthesis starts from 3-(trifluoromethyl)quinoxaline-2-carboxylic acids.
Results or Outcomes: The synthesis resulted in 2-aminothiazol-4-yl-3-trifluoromethylquinoxaline.
Summary of Application: This compound is used in the synthesis of 3,5,7-trisubstituted quinolines.
Methods of Application: The synthesis involves the use of 3-(trifluoromethyl)quinoline-2-carboxylic acid.
Results or Outcomes: The synthesis resulted in 3,5,7-trisubstituted quinolines.
Scientific Field: Organic Chemistry
Summary of Application: This compound is used in the synthesis of N-trifluoromethyl amides.
Methods of Application: The synthesis involves the use of carboxylic acids.
Results or Outcomes: The synthesis resulted in N-trifluoromethyl amides.
3-(Trifluoromethyl)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₆F₃NO₂ and a molecular weight of approximately 241.17 g/mol. This compound features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a trifluoromethyl group (-CF₃) and a carboxylic acid group (-COOH) attached to it. The presence of the trifluoromethyl group significantly influences the compound's chemical properties, including its lipophilicity and biological activity .
Currently, there is no scientific research readily available describing a specific mechanism of action for 3-(Trifluoromethyl)quinoline-2-carboxylic acid. However, research on other fluorinated heterocyclic compounds suggests potential applications in areas like medicinal chemistry due to their ability to interact with biological targets []. Further research is needed to determine if this specific compound has any biological activity.
These reactions are relevant for synthesizing derivatives with enhanced biological or chemical properties.
3-(Trifluoromethyl)quinoline-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown effectiveness in inhibiting certain enzymes involved in inflammatory pathways. Additionally, compounds containing trifluoromethyl groups are often associated with improved pharmacokinetic properties, such as increased metabolic stability and enhanced membrane permeability .
The synthesis of 3-(trifluoromethyl)quinoline-2-carboxylic acid typically involves several methods:
These methods allow for flexibility in modifying the compound's structure to enhance its properties.
3-(Trifluoromethyl)quinoline-2-carboxylic acid finds applications in several fields:
Interaction studies involving 3-(trifluoromethyl)quinoline-2-carboxylic acid focus on its binding affinity to various biological targets. Research indicates that this compound interacts with specific enzymes and receptors, which could elucidate its mechanism of action in biological systems. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent and minimizing potential side effects .
Several compounds share structural similarities with 3-(trifluoromethyl)quinoline-2-carboxylic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-(Trifluoromethyl)quinoline-3-carboxylic acid | Similar quinoline structure; different position of functional groups | Enhanced solubility in polar solvents |
8-(Trifluoromethyl)quinoline-2-carboxylic acid | Quinoline core with trifluoromethyl and carboxylic groups | Potentially different biological activity due to position |
3-(Chloro)quinoline-2-carboxylic acid | Contains chlorine instead of trifluoromethyl | Different electronic properties affecting reactivity |
The uniqueness of 3-(trifluoromethyl)quinoline-2-carboxylic acid lies in the trifluoromethyl group's strong electron-withdrawing nature, which significantly alters its reactivity and biological activity compared to other similar compounds .